molecular formula C20H18N6O3 B10990056 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Katalognummer: B10990056
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: KKUNKWNTGVAISN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxybenzyl group and an acetamide linker to a 4-oxoquinazolin-3(4H)-yl moiety. This structure combines two pharmacologically significant heterocycles: the triazole (known for metabolic stability and hydrogen-bonding capacity) and the quinazolinone (associated with kinase inhibition and anticancer activity).

Eigenschaften

Molekularformel

C20H18N6O3

Molekulargewicht

390.4 g/mol

IUPAC-Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H18N6O3/c1-29-14-8-6-13(7-9-14)10-17-22-20(25-24-17)23-18(27)11-26-12-21-16-5-3-2-4-15(16)19(26)28/h2-9,12H,10-11H2,1H3,(H2,22,23,24,25,27)

InChI-Schlüssel

KKUNKWNTGVAISN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamid umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz beginnt mit der Herstellung des Triazolrings durch Cyclisierungsreaktionen, an denen Hydrazinderivate und geeignete Aldehyde oder Ketone beteiligt sind. Die Quinazolinon-Einheit wird oft separat durch Reaktionen synthetisiert, an denen Anthranilsäurederivate und Isatosäureanhydrid beteiligt sind. Der letzte Schritt beinhaltet die Kupplung der Triazol- und Quinazolinon-Zwischenprodukte unter bestimmten Bedingungen, z. B. unter Verwendung von Kupplungsmitteln wie EDCI oder DCC in Gegenwart einer Base wie Triethylamin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs für Skalierbarkeit und Kosteneffizienz umfassen. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, die Minimierung von Reinigungsschritten und der Einsatz von kontinuierlichen Fließreaktoren, um die Reaktionswirksamkeit und Produktkonsistenz zu verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

    Biologie: Aufgrund seiner einzigartigen Struktur wird es auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.

    Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter Antikrebs-, Anti-Entzündungs- und antimikrobielle Aktivitäten.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Triazolring kann an Metallionen oder an aktiven Zentren von Enzymen binden und deren Aktivität hemmen. Die Quinazolinon-Einheit kann mit Nukleinsäuren oder Proteinen interagieren und deren Funktion modulieren. Diese Interaktionen können zelluläre Prozesse stören und zu den biologischen Wirkungen der Verbindung führen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial activities. N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has shown significant inhibitory effects against various microorganisms. In vitro studies have documented minimum inhibitory concentration (MIC) values against different strains:

MicroorganismMIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.25
Candida albicans20

These results suggest potential clinical applications in treating infections caused by these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit the growth of cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have demonstrated significant growth inhibition percentages against various cancer cell lines:

Cell LinePercent Growth Inhibition (%)
OVCAR-885.26
NCI-H46075.99
MDA-MB-23156.88

These findings highlight the potential of this compound as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

  • Antimicrobial Studies : A study demonstrated that derivatives of triazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their development as potential antibiotics .
  • Anticancer Studies : Research has shown that compounds with triazole and quinazoline cores exhibit substantial anticancer activity against various tumors, indicating their promise in cancer therapy .
  • Molecular Modeling : Molecular docking studies have provided insights into how this compound interacts with its biological targets at the molecular level, which is essential for optimizing its efficacy .

Wirkmechanismus

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The quinazolinone moiety can interact with nucleic acids or proteins, modulating their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Quinazolinone Derivatives with Styryl Substituents ()

Three analogs from share the 4-oxoquinazolin-3(4H)-yl-acetamide scaffold but differ in styryl substituents:

Compound ID Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Features
11m Benzo[d][1,3]dioxol-5-yl 455.19 314–317 29.54 Electron-rich bicyclic substituent
11n 3-Methoxyphenyl 441.47 280–282 41.20 Meta-methoxy group on styryl
11o 4-Methoxyphenyl ~441.47* 274–276 60.00 Para-methoxy group on styryl

Key Observations :

  • Melting Points : Benzo[d][1,3]dioxol-substituted 11m exhibits the highest melting point (314–317°C), likely due to enhanced crystallinity from its rigid bicyclic structure. Methoxy-substituted analogs (11n , 11o ) show lower melting points, with the para-substituted 11o having the lowest (274–276°C), suggesting reduced intermolecular interactions .
  • Synthetic Yields : The para-methoxy derivative 11o achieves the highest yield (60%), possibly due to favorable electronic effects during condensation reactions compared to 11m (29.54%) and 11n (41.2%) .
  • Structural Impact : The electron-donating methoxy groups in 11n and 11o may enhance π-π stacking with biological targets, whereas 11m ’s benzo[d][1,3]dioxol group could improve binding affinity through additional hydrophobic interactions.

Triazole Derivatives with 4-Methoxybenzyl Substituents ()

A study in synthesized compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. While these analogs share the 4-methoxybenzyl-triazole moiety with the target compound, key differences include:

  • Substituent Effects : The 4-chlorophenyl group in introduces electronegativity, contrasting with the target’s 4-methoxybenzyl group. Chlorine’s inductive effects could reduce electron density, impacting interactions with hydrophobic enzyme pockets.

Quinazolinone-Acetamide Hybrids ()

N-(1,3-Benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide () shares the quinazolinone-acetamide framework but differs in:

  • Substituents: A 2-hydroxy group replaces the 4-oxo group on quinazolinone, introducing additional hydrogen-bonding capacity. The benzodioxol substituent may enhance solubility compared to the target’s 4-methoxybenzyl group .

Biologische Aktivität

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following steps outline a general synthetic route:

  • Formation of the Triazole Ring : The initial step involves the synthesis of the 1,2,4-triazole moiety through the reaction of 4-methoxybenzylamine with appropriate reagents to form the triazole structure.
  • Quinazoline Derivative Synthesis : The quinazoline component is synthesized via cyclization reactions involving anthranilic acid derivatives.
  • Final Coupling : The final compound is obtained by coupling the triazole and quinazoline derivatives through acetamide formation.

This synthetic pathway has been optimized in various studies to improve yield and purity, showcasing microwave-assisted methods for enhanced efficiency .

Anticancer Activity

This compound exhibits promising anticancer properties. Research indicates that derivatives containing triazole and quinazoline rings often show significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit cell proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the micromolar range .

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Enzyme Inhibition

Research has shown that compounds with similar structures can act as effective inhibitors of various enzymes:

  • Urease Inhibition : Triazole derivatives have been noted for their ability to inhibit urease, an enzyme linked to several pathologies including kidney stones and gastric infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazole and Quinazoline Moieties : These heterocycles are known for their diverse pharmacological activities. The presence of methoxy groups enhances lipophilicity, improving bioavailability .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of similar triazole compounds on human cancer cell lines. Results indicated that modifications in substituents significantly affected cytotoxicity levels. The study concluded that compounds with electron-donating groups exhibited higher activity .

Case Study 2: Antimicrobial Properties

In another study focused on antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results demonstrated that certain modifications in the triazole ring enhanced antibacterial potency, particularly against resistant strains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.